molecular formula C11H18N4O3 B1443696 tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 1251002-77-3

tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No.: B1443696
CAS No.: 1251002-77-3
M. Wt: 254.29 g/mol
InChI Key: WYGKZFVCCHAULD-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C11H18N4O3 and its molecular weight is 254.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research has focused on synthesizing and exploring the reactivity of various [1,2,4]triazolo[4,3-a]pyrazine derivatives, including those with tert-butyl groups. These efforts involve developing novel synthetic routes and studying reactions with different compounds to generate a range of derivatives with potential biological or chemical utility. For example, innovative methods for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines and studying the reactivity of specific derivatives under various conditions have been developed, providing a foundation for further exploration of these compounds in different scientific domains (Ivanov et al., 2017); (Mironovich & Shcherbinin, 2014).

Pharmacological Potential

While excluding direct applications in drug use and side effects, research includes exploring the pharmacological potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives. Studies have identified compounds within this class that show promise in various pharmacological models, laying the groundwork for future therapeutic development. Notably, research has identified potent and selective human A2A adenosine receptor antagonists among these derivatives, which possess protective efficacy in neuropathic pain, indicating a dual function as both antagonists and antioxidants (Falsini et al., 2019).

Antimicrobial and Antifungal Activity

Several studies have synthesized new derivatives and evaluated their antimicrobial and antifungal activities, discovering compounds with significant inhibitory effects against a range of bacterial and fungal strains. This research suggests the potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives in developing new antimicrobial agents, with specific compounds showing superior activity against certain pathogens (Patil et al., 2021).

Anticancer Studies

The anticancer properties of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives have been investigated, demonstrating promising results against human colon cancer cell lines. These studies highlight the potential of these compounds in cancer therapy, particularly their ability to induce apoptosis via the mitochondrial pathway in cancer cells, thus offering a basis for further research into their therapeutic applications (Raveesha et al., 2020).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth, motility, and differentiation The interaction with c-Met kinase is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-tumor activity . It influences cell function by inhibiting cell proliferation, inducing apoptosis, and disrupting cell cycle progression. The compound also affects cell signaling pathways, particularly those involving c-Met kinase, leading to altered gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling events . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound may modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its inhibitory effects on c-Met kinase and its anti-tumor activity in cancer cell lines

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-tumor activity, with higher doses leading to greater inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments. The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with c-Met kinase and other target proteins . Additionally, the compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14-4-5-15-8(6-14)12-13-9(15)7-16/h16H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGKZFVCCHAULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2CO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 4
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 5
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Reactant of Route 6
tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

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